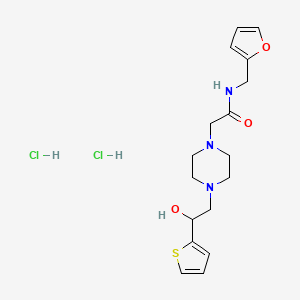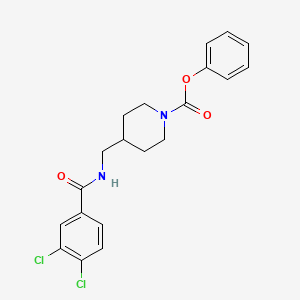
Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Applications De Recherche Scientifique
Cancer Treatment
Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate derivatives show potential in cancer treatment. An example includes compounds inhibiting Aurora A kinase, which may be useful in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Soluble Epoxide Hydrolase Inhibition
These compounds have been identified as inhibitors of soluble epoxide hydrolase, a critical enzyme in various biological processes. They have shown significant potency and selectivity in this role, indicating their potential use in disease models (R. Thalji et al., 2013).
HIV-1 Inhibition
Research has shown that certain piperidine-4-carboxamide derivatives, like this compound, are effective in inhibiting the replication of CCR5-using HIV-1 strains in human cells. This indicates a potential application in HIV-1 treatment (S. Imamura et al., 2006).
Antihistaminic Activity
Compounds with the phenylpiperidine structure have been studied for their antihistaminic activity. This is important in the development of new drugs for allergies and related conditions (O. Peeters et al., 1994).
Brain-Specific Delivery Systems
These compounds have been evaluated for their potential in brain-specific delivery of radiopharmaceuticals, indicating their use in imaging and treatment of brain-related disorders (M. Tedjamulia et al., 1985).
Beta(3) Agonists
Novel sulfonamides with the phenylpiperidine structure have been developed as potent and selective beta(3) adrenergic receptor agonists. This has implications in treating conditions like obesity and diabetes (B. Hu et al., 2001).
Anti-Angiogenic and DNA Cleavage Activities
Some derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their use in cancer treatment and other related medical fields (Vinaya Kambappa et al., 2017).
Anti-Acetylcholinesterase Activity
These compounds have been studied for their anti-acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's (H. Sugimoto et al., 1992).
Propriétés
IUPAC Name |
phenyl 4-[[(3,4-dichlorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-17-7-6-15(12-18(17)22)19(25)23-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPFQZVZOKPYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2954347.png)
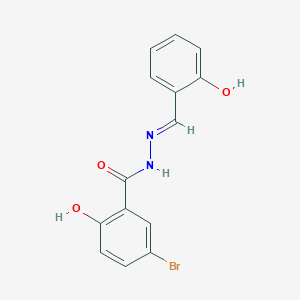
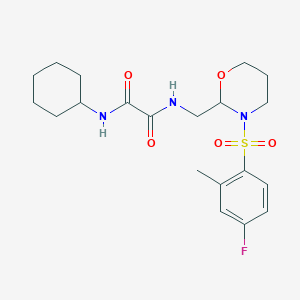
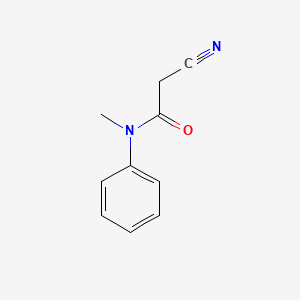
![N-([2,3'-bipyridin]-5-ylmethyl)butyramide](/img/structure/B2954355.png)
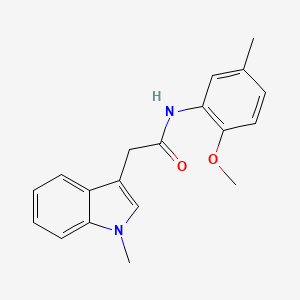

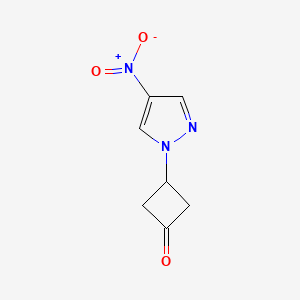
![2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B2954361.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2954366.png)


